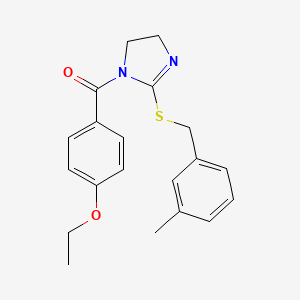

(4-ethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

Properties

IUPAC Name |

(4-ethoxyphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S/c1-3-24-18-9-7-17(8-10-18)19(23)22-12-11-21-20(22)25-14-16-6-4-5-15(2)13-16/h4-10,13H,3,11-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFYLIUHELDZSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Thioether Formation:

Ethoxyphenyl Group Addition: The final step involves the coupling of the ethoxyphenyl group to the imidazole derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thioether group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts alkylation or acylation.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology

Imidazole derivatives are often studied for their biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

Industry

Used in the development of new materials, such as polymers or as intermediates in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (4-ethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The thioether group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Substituent Variations on the Benzylthio Group

The benzylthio group at position 2 of the imidazole ring is a critical structural determinant. Key analogs include:

- 4-Fluorobenzyl (Analog): Fluorine’s electronegativity enhances polarity and may improve metabolic stability by resisting oxidative degradation .

- 3-Trifluoromethylbenzyl (Analog): The trifluoromethyl group significantly increases lipophilicity and electron-withdrawing effects, which could hinder solubility but improve target binding in hydrophobic pockets .

Variations in the Methanone Aryl Group

The aryl group attached to the methanone moiety influences electronic and steric properties:

- 4-Nitrophenyl (Analog): The nitro group is strongly electron-withdrawing, which may increase reactivity in electrophilic substitution reactions but reduce aqueous solubility .

Biological Activity

The compound (4-ethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic organic molecule characterized by its complex structure, which includes an ethoxyphenyl group, a thioether linkage, and an imidazole ring. This unique combination of functional groups suggests potential biological activities that warrant investigation.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 340.44 g/mol. The structural components can be broken down as follows:

| Component | Description |

|---|---|

| Ethoxy group | Enhances solubility and may influence biological interactions. |

| Imidazole ring | Known for diverse biological activities, including antimicrobial and anticancer properties. |

| Thioether linkage | May enhance reactivity and biological target interaction. |

Pharmacological Potential

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Imidazole derivatives are often evaluated for their ability to inhibit bacterial growth, with some studies suggesting that modifications in the side chains can enhance potency against specific strains.

- Anticancer Properties : Imidazole-containing compounds have been shown to inhibit tumor growth in various cancer models by targeting pathways such as PI3K/AKT/mTOR .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound suggests that the ethoxy group may enhance lipophilicity, facilitating membrane permeability, while the thioether moiety could play a role in enzyme inhibition or receptor binding.

Case Studies

- Antitumor Activity : In studies involving imidazole derivatives, compounds similar to this one have demonstrated significant antitumor effects in xenograft models. For instance, certain imidazole derivatives inhibited tumor growth at low doses by modulating the PI3K pathway .

- Antimicrobial Studies : A series of thioether-linked imidazoles were tested against various bacterial strains, showing promising results. The presence of the thioether was found to enhance antibacterial activity due to increased interactions with bacterial membranes .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the imidazole ring through cyclization reactions.

- Introduction of the ethoxy and thioether groups via nucleophilic substitution reactions.

Optimizing these steps is crucial for maximizing yield and purity.

Q & A

Q. What are the recommended synthetic routes for (4-ethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone?

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the dihydroimidazole core via cyclocondensation of thiourea derivatives with α-haloketones under basic conditions .

- Step 2: Introduction of the 3-methylbenzylthio group through nucleophilic substitution, using a thiol precursor (e.g., 3-methylbenzyl mercaptan) and a base like K₂CO₃ in DMF .

- Step 3: Coupling the ethoxyphenyl methanone moiety via Friedel-Crafts acylation or Ullmann-type reactions, requiring anhydrous conditions and catalysts such as AlCl₃ .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating the pure compound .

Q. How can structural confirmation be achieved for this compound?

- Spectroscopy: Use H/C NMR to verify the imidazole ring protons (δ 6.8–7.5 ppm), thioether linkage (δ 2.5–3.0 ppm), and ethoxyphenyl group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .

- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 423.18) .

- X-ray Crystallography: Resolve the 3D conformation to confirm stereoelectronic effects, as demonstrated for analogous imidazole derivatives .

Q. What preliminary biological screening assays are recommended?

- Enzyme Inhibition: Test against kinases or cytochrome P450 isoforms using fluorescence-based assays (e.g., ATPase activity for kinases) .

- Antimicrobial Activity: Employ broth microdilution (MIC values) against S. aureus and E. coli .

- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity?

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and sites for electrophilic/nucleophilic attacks .

- Molecular Dynamics (MD): Simulate binding to target proteins (e.g., EGFR kinase) to refine substituent effects on binding affinity .

- ADMET Prediction: Use tools like SwissADME to assess solubility, permeability, and metabolic stability .

Q. What strategies resolve contradictory data in enzyme inhibition studies?

- Assay Validation: Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Solubility Optimization: Modify salt forms (e.g., hydrochloride) or use co-solvents (DMSO/PEG) to address false negatives from precipitation .

- Metabolite Screening: Use LC-MS to identify active metabolites that may contribute to off-target effects .

Q. How does the 3-methylbenzylthio group influence pharmacological properties compared to analogs?

- Comparative Table:

| Substituent | LogP | IC₅₀ (EGFR kinase) | Solubility (µg/mL) |

|---|---|---|---|

| 3-Methylbenzylthio | 3.8 | 0.45 µM | 12.5 |

| 4-Fluorobenzylthio | 3.5 | 0.62 µM | 18.2 |

| Benzylthio (unsubstituted) | 3.2 | 1.10 µM | 22.7 |

Q. What experimental designs are critical for environmental impact studies?

- Fate and Transport Analysis: Use OECD 307 guidelines to assess biodegradation in soil/water systems .

- Ecotoxicology: Conduct Daphnia magna acute toxicity tests (48h LC₅₀) and algal growth inhibition assays .

- Analytical Methods: Employ HPLC-UV or GC-MS for trace quantification in environmental matrices .

Q. How can structural analogs guide SAR studies?

- Key Modifications:

- Replace the ethoxyphenyl group with methoxy or halogenated aryl rings to study electronic effects.

- Vary the thioether substituent (e.g., alkyl vs. aryl) to probe steric vs. electronic contributions.

- Data Interpretation: Use regression models to correlate substituent parameters (Hammett σ, π) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.